

identifying and mitigating off-target effects of 1,2-Benzisoxazole-3-acetamide

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Compound of Interest

Compound Name: 1,2-Benzisoxazole-3-acetamide

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Technical Support Center: 1,2-Benzisoxazole-3-acetamide Derivatives

Aimed at: Researchers, scientists, and drug development professionals.

This guide provides essential information for researchers working with derivatives of the **1,2-Benzisoxazole-3-acetamide** scaffold. It addresses potential off-target effects and offers structured guidance for troubleshooting common experimental issues.

I. Understanding the Scaffold

The **1,2-Benzisoxazole-3-acetamide** core is a key structural motif found in a variety of pharmacologically active compounds.^{[1][2][3]} It's important to recognize that this is a chemical scaffold, and the specific biological activity and off-target effects are determined by the various substitutions and modifications made to this core structure. For instance, the well-known antipsychotic drug Risperidone and the anti-epileptic drug Zonisamide both contain a 1,2-benzisoxazole moiety but have distinct pharmacological profiles and off-target effects.^{[4][5][6]}

II. Frequently Asked Questions (FAQs)

Q1: What are the common off-target effects associated with this class of compounds?

A1: Off-target effects are highly specific to the individual molecule. However, compounds containing the 1,2-benzisoxazole moiety have been reported to interact with a range of

receptors and enzymes. For example, Risperidone, a potent D2 and 5-HT2A receptor antagonist, also shows high affinity for alpha-1 adrenergic, alpha-2 adrenergic, and histamine H1 receptors, which can lead to side effects like orthostatic hypotension and sedation.[6][7][8] Zonisamide, primarily a sodium channel blocker, can also cause side effects such as cognitive impairment, weight loss, and in rare cases, kidney stones and decreased sweating.[4][5][9][10]

Q2: My experimental results are inconsistent. How can I determine if this is due to an off-target effect?

A2: Inconsistent results can stem from various factors, including experimental error and uncontrolled variables.[11] To investigate a potential off-target effect, consider the following:

- Dose-Response Analysis: Off-target effects may have a different potency profile than on-target effects. A non-monotonic or unexpected dose-response curve could indicate multiple mechanisms of action.
- Use of a Negative Control: Synthesize or obtain a structurally similar but inactive analog of your compound. If this analog does not produce the same effect, it strengthens the case for a specific on-target action of your primary compound.
- Orthogonal Assays: Use a different compound that is known to target the same primary pathway but has a different chemical structure. If this second compound does not replicate the unexpected results, it points towards an off-target effect of your original compound.[12]

Q3: What are some proactive steps to identify potential off-target effects early in development?

A3: Proactive screening is a critical step to de-risk a compound.[12]

- Computational Screening: In silico methods can predict potential off-target interactions based on the compound's structure.[13]
- High-Throughput Screening (HTS): Screening your compound against a broad panel of receptors, kinases, and enzymes can empirically identify unintended binding interactions.[13]
- Proteome-wide Approaches: Unbiased techniques like Cellular Thermal Shift Assay (CETSA) or Activity-Based Protein Profiling (ABPP) can identify compound targets within a cellular context.[12]

III. Troubleshooting Guides

This section provides a structured approach to common experimental problems.

Guide 1: Unexpected Cellular Toxicity

Problem: You observe significant cell death or a reduction in cell viability at concentrations where your on-target effect is expected to be minimal.

Troubleshooting Step	Rationale	Action
1. Verify Compound Integrity	Ensure the observed effect is not due to compound degradation or impurities.	Run quality control checks (e.g., LC-MS, NMR) on your compound stock.
2. Rule out Non-specific Effects	High concentrations of any compound can cause stress to cells.	Determine the IC50 for cytotoxicity and compare it to the EC50/IC50 for your on-target effect. A small therapeutic window may suggest off-target toxicity.
3. Use a Structurally Related Negative Control	To differentiate between general chemical toxicity and a specific off-target interaction.	Test a close structural analog that is inactive against your primary target. If it is also non-toxic, the toxicity of your lead compound is likely due to a specific off-target interaction.
4. Broad-Spectrum Profiling	To identify potential unintended targets responsible for the toxicity.	Screen the compound against a safety panel of known toxicity-related targets (e.g., hERG channel, various CYPs).

Guide 2: Discrepancy Between In Vitro and Cellular Activity

Problem: Your compound shows high affinity/potency in a biochemical assay (e.g., enzyme inhibition, receptor binding) but is significantly less potent in a cell-based assay.

Troubleshooting Step	Rationale	Action
1. Assess Cell Permeability	The compound may not be effectively crossing the cell membrane to reach its intracellular target.	Perform a cell permeability assay (e.g., PAMPA, Caco-2). If permeability is low, consider structural modifications to improve it.
2. Investigate Efflux Pumps	The compound may be actively transported out of the cell by efflux pumps like P-glycoprotein (P-gp).	Co-incubate your compound with a known efflux pump inhibitor (e.g., verapamil) and see if cellular potency increases.
3. Check for Metabolic Instability	The compound may be rapidly metabolized by the cells into an inactive form.	Perform a metabolic stability assay using liver microsomes or cell lysates and analyze for the parent compound over time.
4. Confirm Target Engagement in Cells	To verify that the compound is reaching and binding to its intended target within the cellular environment.	Use a target engagement assay like the Cellular Thermal Shift Assay (CETSA). [12]

IV. Quantitative Data Summary

The following tables summarize the binding affinities (K_i , nM) of representative drugs containing the 1,2-benzisoxazole scaffold, highlighting their on-target and key off-target interactions.

Table 1: Risperidone Binding Profile

Target	Ki (nM)	Class	Potential Effect
Serotonin 5-HT2A	0.16	On-Target	Antipsychotic Efficacy
Dopamine D2	3.13	On-Target	Antipsychotic Efficacy
Alpha-1 Adrenergic	0.8	Off-Target	Dizziness, Hypotension
Histamine H1	2.23	Off-Target	Sedation, Weight Gain
Alpha-2 Adrenergic	7.54	Off-Target	Complex, can affect blood pressure

Data sourced from PubChem and relevant pharmacological studies.[\[6\]](#)[\[7\]](#)

Table 2: Zonisamide Associated Side Effects

Adverse Effect	Frequency	Mechanism (Postulated)
Drowsiness/Somnolence	Common	CNS depression
Dizziness	Common	CNS effects
Anorexia/Weight Loss	Common	Not fully elucidated
Cognitive Difficulties	Common	Carbonic anhydrase inhibition
Kidney Stones	Less Common	Carbonic anhydrase inhibition, altered urine pH
Decreased Sweating	Rare (more in children)	Carbonic anhydrase inhibition in sweat glands

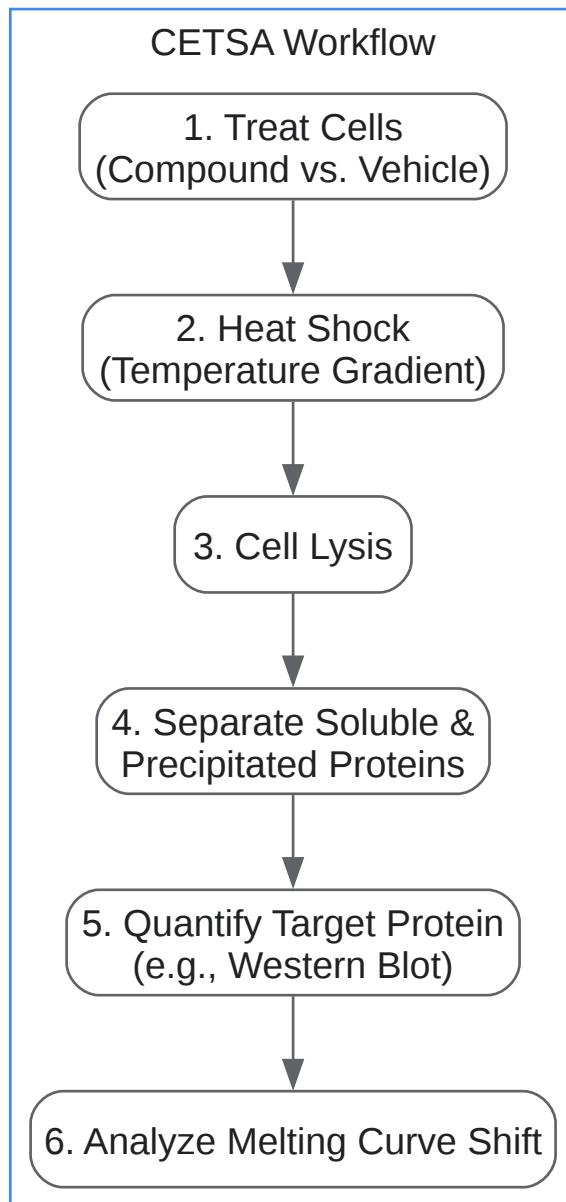
Data compiled from clinical information and drug monographs.[\[4\]](#)[\[5\]](#)[\[9\]](#)[\[10\]](#)

V. Experimental Protocols & Visualizations

Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement

This protocol is used to verify that a compound binds to its intended target in a cellular environment.

- Cell Culture: Grow cells to 80-90% confluence.
- Compound Treatment: Treat cells with your compound at various concentrations. Include a vehicle control (e.g., DMSO).
- Heating: Heat the cell suspensions at a range of temperatures (e.g., 40°C to 70°C) for 3 minutes to induce protein denaturation, followed by rapid cooling.
- Cell Lysis: Lyse the cells to release proteins (e.g., via freeze-thaw cycles).
- Separation: Centrifuge the lysates to separate the soluble (non-denatured) protein fraction from the precipitated (denatured) proteins.
- Quantification: Analyze the amount of the target protein remaining in the soluble fraction using Western Blot or ELISA.
- Data Analysis: Plot the amount of soluble protein against temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

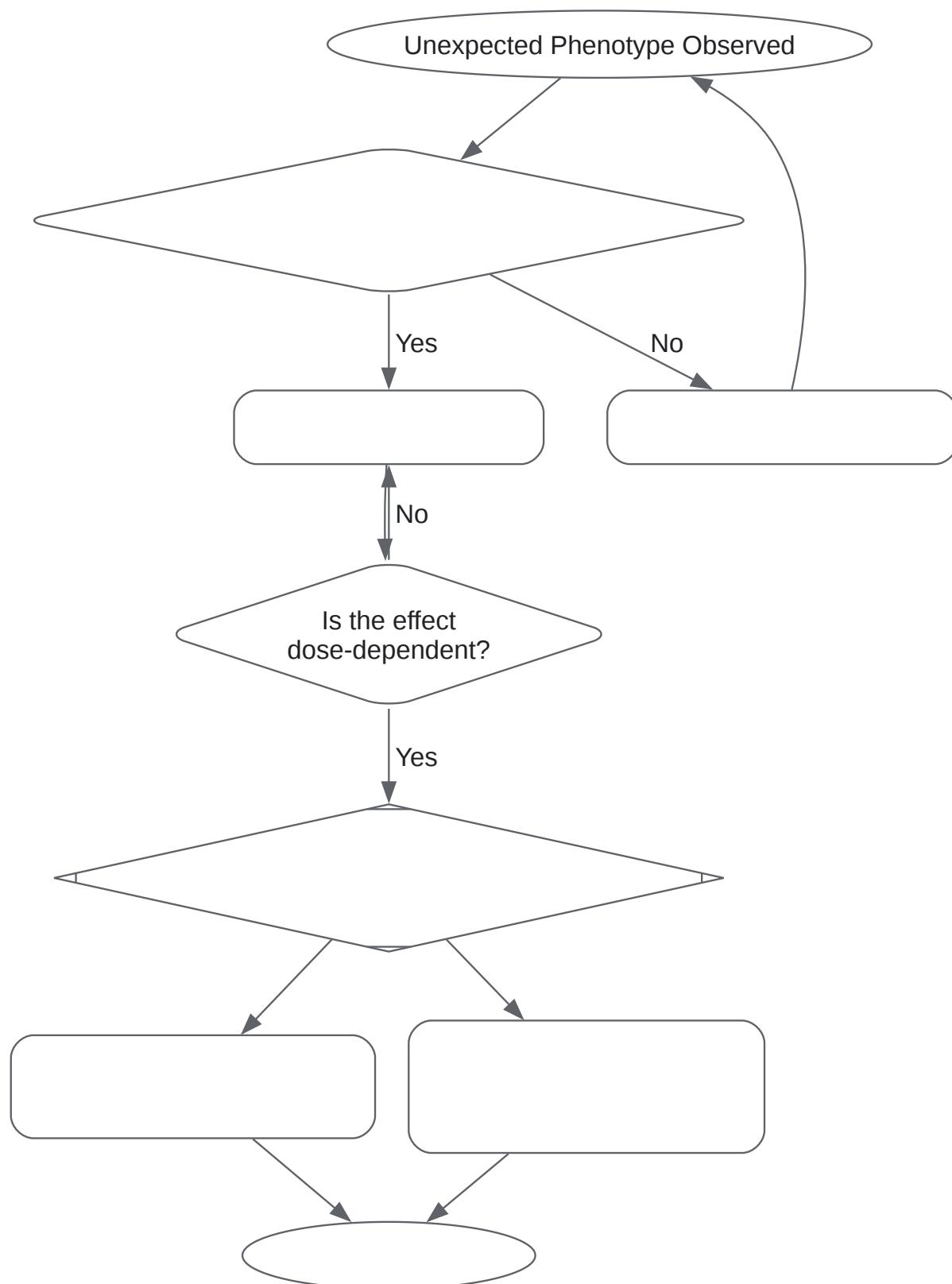


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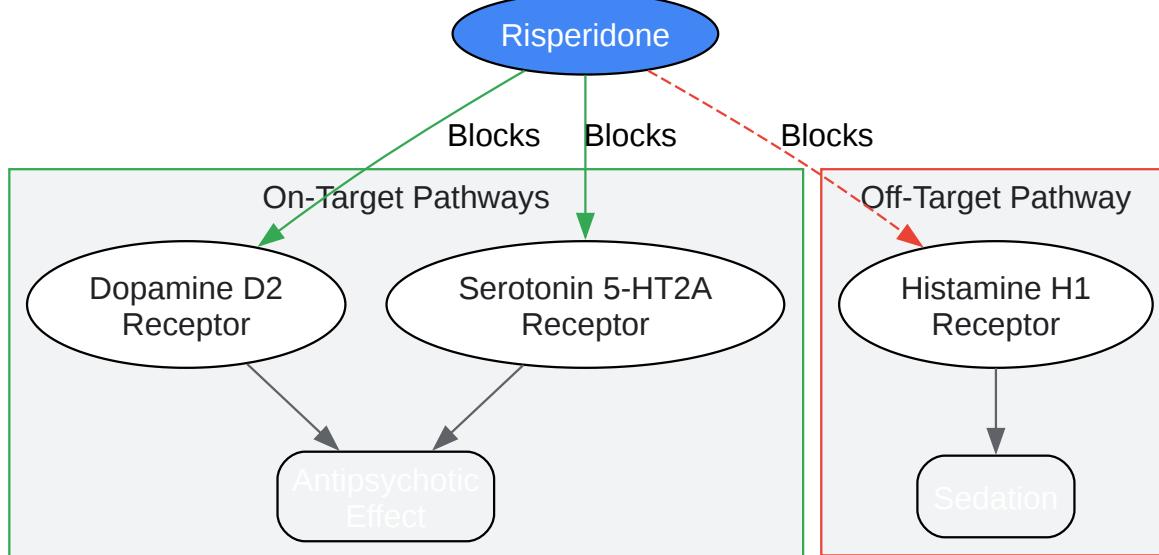
Caption: Workflow for a Cellular Thermal Shift Assay (CETSA).

Troubleshooting Logic for Unexpected Phenotypes

When an unexpected experimental result occurs, a logical progression of follow-up experiments is crucial.



Risperidone: On-Target vs. Off-Target Signaling

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